molecular formula C19H14N2O2 B253054 N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide

N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide

Cat. No.: B253054
M. Wt: 302.3 g/mol
InChI Key: DQOISKJYNXUPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a naphthalene ring fused to a benzoxazole moiety, which is further substituted with an acetamide group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide typically involves the reaction of 2-aminobenzoxazole with 1-bromo-2-naphthalene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with signal transduction pathways critical for cell growth and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C19H14N2O2/c1-12(22)20-14-9-10-18-17(11-14)21-19(23-18)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,22)

InChI Key

DQOISKJYNXUPAA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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